molecular formula C25H23N3O6S B4187490 ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate

ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B4187490
M. Wt: 493.5 g/mol
InChI Key: ZCMOXGOMGJBTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring, a benzoxazole moiety, and an anilinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, aniline, and 2-aminophenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, while the thiophene ring may interact with proteins or enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(anilinocarbonyl)-2-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate

Uniqueness

Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions .

Properties

IUPAC Name

ethyl 4-methyl-2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-3-33-24(31)20-15(2)21(22(30)26-16-9-5-4-6-10-16)35-23(20)27-19(29)13-14-28-17-11-7-8-12-18(17)34-25(28)32/h4-12H,3,13-14H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMOXGOMGJBTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
Reactant of Route 4
ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.